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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzonitrile

Cat. No.: B1591584 Get Quote

An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile: Properties, Synthesis, and

Applications

Introduction
4-Chloro-3-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds that

serves as a versatile cornerstone in modern organic synthesis. Its structure, featuring a

benzonitrile core substituted with both a chloro and an iodo group at the 4- and 3-positions

respectively, presents a unique combination of reactive sites. This distinct arrangement allows

for selective chemical transformations, making it a valuable building block for constructing more

complex molecular architectures. For researchers and professionals in drug development and

materials science, understanding the nuanced properties of this intermediate is crucial for

leveraging its synthetic potential in the creation of novel therapeutic agents, agrochemicals,

and functional materials.[1] This guide provides a comprehensive overview of its

physicochemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety

protocols.

Physicochemical and Structural Properties
The physical characteristics of 4-Chloro-3-iodobenzonitrile define its handling, storage, and

reaction conditions. While some specific experimental data for this particular isomer are not

widely published, its properties can be reliably inferred from closely related compounds and

computational models.
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Table 1: Core Physicochemical Data

Property Value Source

Molecular Formula C₇H₃ClIN [2]

Molecular Weight 263.46 g/mol [2]

CAS Number 914106-26-6 [3]

Appearance
Expected to be a white to off-

white crystalline solid

Inferred from related

compounds[1][4]

Melting Point

Data not available (n/a).

Related compounds like 3-

iodobenzonitrile melt at 40-

43°C and 4-chloro-3-

nitrobenzonitrile melts at 98-

100°C.[5][6][7]

[2]

Boiling Point

Data not available (n/a).

Predicted boiling point for 3-

iodobenzonitrile is ~260°C.[4]

[2]

Solubility

Low water solubility is

expected. Likely soluble in

common organic solvents like

methanol, chloroform, and

ethyl acetate.[4][8]

InChI Key
WUNSVSXKDMQXSB-

UHFFFAOYAT
[2]

| SMILES | ClC1=CC=C(C=C1I)C#N |[2] |

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-3-
iodobenzonitrile. The following are the expected spectral characteristics based on its

molecular structure.
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¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show

three distinct signals corresponding to the protons on the benzene ring. The coupling

patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the

electronic effects of the cyano, chloro, and iodo substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique signals, one for

each carbon atom in the molecule. Key signals include the nitrile carbon (C≡N) typically

found around 118 ppm, and the carbons directly bonded to the halogens (C-Cl and C-I),

which will be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the nitrile functional

group, with a characteristic sharp and strong absorption band for the C≡N stretch appearing

in the range of 2220-2240 cm⁻¹. Other significant peaks would include those for aromatic C-

H stretching (around 3000-3100 cm⁻¹) and C-Cl/C-I stretching in the fingerprint region.[9][10]

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight.

The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 263. A characteristic

isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an

approximate 3:1 ratio), resulting in an (M+2)⁺ peak that is about one-third the intensity of the

molecular ion peak.[9]

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-3-iodobenzonitrile stems from the differential reactivity of its

functional groups. The iodine atom is significantly more reactive than the chlorine atom in

metal-catalyzed cross-coupling reactions, providing a powerful tool for sequential, site-selective

modifications.

Cross-Coupling Reactions (at C-I): The carbon-iodine bond is the primary site for reactions

like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the

introduction of aryl, vinyl, alkynyl, or amino groups at the 3-position while leaving the C-Cl

bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution (at C-Cl): The chlorine atom, while less reactive than

iodine in cross-coupling, can be displaced by strong nucleophiles under forcing conditions

(high temperature/pressure), especially due to the activating effect of the para-cyano group.
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Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄.

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal

chemistry, via reaction with sodium azide.[11]

The diagram below illustrates the key strategic reaction pathways available for this molecule.

Cross-Coupling at C-I

Nitrile Transformations

Substitution at C-Cl

4-Chloro-3-iodobenzonitrile

Suzuki Reaction
(+ R-B(OH)₂)

Pd catalyst
Sonogashira Reaction

(+ R-C≡CH)

Pd/Cu catalyst

Heck Reaction
(+ Alkene)Pd catalyst

Hydrolysis
(H⁺ or OH⁻)

Reduction
(e.g., LiAlH₄)

Tetrazole Formation
(+ NaN₃)

4-Chloro-3-arylbenzonitrile

4-Chloro-3-alkynylbenzonitrile

4-Chloro-3-vinylbenzonitrile

4-Chloro-3-iodobenzoic Acid

 (4-Chloro-3-iodophenyl)methanamine

5-(4-Chloro-3-iodophenyl)tetrazole

Nucleophilic Aromatic
Substitution (SNAr)

(+ Nu⁻, heat)
4-Nu-3-iodobenzonitrile
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Click to download full resolution via product page

Caption: Key reaction pathways for 4-Chloro-3-iodobenzonitrile.

Proposed Synthesis Protocol
A practical synthesis of 4-Chloro-3-iodobenzonitrile can be envisioned starting from the

commercially available 4-chloro-3-nitrobenzonitrile. This multi-step process leverages standard,

reliable organic transformations.
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4-Chloro-3-nitrobenzonitrile

Reduction of Nitro Group

 e.g., SnCl₂/HCl or Fe/HCl

3-Amino-4-chlorobenzonitrile

Sandmeyer Reaction:
Diazotization

 NaNO₂, aq. HCl, 0-5 °C

Diazonium Salt Intermediate

Sandmeyer Reaction:
Iodination

 KI (aq)

4-Chloro-3-iodobenzonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Chloro-3-iodobenzonitrile.

Step-by-Step Methodology:

Reduction of the Nitro Group:
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To a stirred solution of 4-chloro-3-nitrobenzonitrile in ethanol or acetic acid, add a reducing

agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or iron powder

(Fe) and ammonium chloride.[11]

Heat the reaction mixture under reflux until the starting material is consumed (monitored

by TLC).

Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃ solution), and extract the

product, 3-amino-4-chlorobenzonitrile, with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Sandmeyer Reaction (Diazotization and Iodination):

Dissolve the crude 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid

(e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the

temperature below 5 °C to form the diazonium salt.

In a separate flask, dissolve potassium iodide (KI) in water.

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will

be observed.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Extract the final product, 4-Chloro-3-iodobenzonitrile, with an organic solvent.

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine,

followed by brine.

Dry, concentrate, and purify the crude product by column chromatography or

recrystallization.[12]

Applications in Drug Discovery and Research
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Halogenated benzonitriles are privileged structures in medicinal chemistry. The nitrile group

can act as a hydrogen bond acceptor, mimicking carbonyl groups found in biological

substrates.[13] The specific substitution pattern of 4-Chloro-3-iodobenzonitrile makes it an

attractive scaffold for:

Kinase Inhibitors: The benzonitrile core is found in numerous inhibitors targeting various

kinases, where the substituents can be tailored to occupy specific pockets in the ATP-binding

site.

Aromatase Inhibitors: Substituted benzonitriles are key components of non-steroidal

aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.[13]

Antitumor Agents: The benzonitrile scaffold has been explored for the development of drugs

to treat a wide range of cancers, including colon, lung, and breast cancer.[14]

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used

as a starting fragment to screen against biological targets and subsequently elaborated into

more potent leads.

Safety, Handling, and Disposal
While a specific safety data sheet for 4-Chloro-3-iodobenzonitrile is not widely available, the

hazards can be inferred from similar compounds like 3-iodobenzonitrile and various

chloronitriles.[4][8] It should be handled as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements (Anticipated)
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Category Statement Code

Hazard

Harmful if swallowed, in
contact with skin, or if
inhaled.

H302/H312/H332

Causes skin and serious eye

irritation.
H315, H319

May cause respiratory

irritation.
H335

Precaution

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

P261

Wash skin thoroughly after

handling.
P264

Use only outdoors or in a well-

ventilated area.
P271

Wear protective

gloves/protective clothing/eye

protection/face protection.

P280

| | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. | P305+P351+P338 |

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[15] Work in a well-ventilated fume hood to

avoid inhalation of dust or vapors.[16]

Handling: Avoid creating dust.[16] Keep containers tightly closed when not in use.[15]

Prevent contact with skin and eyes.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents and strong bases.[15] The compound may be light-sensitive, so

storage in a dark place or amber container is recommended.[4]
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Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the chemical to enter drains.

Conclusion
4-Chloro-3-iodobenzonitrile is a strategically important intermediate characterized by its

versatile and differentially reactive functional groups. Its ability to undergo site-selective

modifications, particularly through metal-catalyzed cross-coupling at the iodo-position followed

by potential manipulation of the chloro and nitrile groups, provides a robust platform for the

synthesis of complex molecules. For scientists engaged in the fields of medicinal chemistry,

agrochemistry, and materials science, this compound offers a reliable and powerful tool for

innovation and discovery. Proper understanding of its properties, reactivity, and safe handling

procedures is paramount to unlocking its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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